molecular formula C19H28FN5O B12238655 2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine

2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine

Cat. No.: B12238655
M. Wt: 361.5 g/mol
InChI Key: LQKVKWJWRINXAQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring substituted with tert-butyl, fluoro, and methyl groups, as well as a piperazine ring linked to an oxazole moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the fluoro and methyl groups: These substitutions can be carried out using halogenation and alkylation reactions, respectively.

    Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

    Linking the oxazole moiety: The final step involves the formation of the oxazole ring through cyclization reactions, followed by its attachment to the piperazine ring via alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4,6-dimethylphenol: This compound shares the tert-butyl and dimethyl groups but lacks the complex piperazine and oxazole moieties.

    4-Tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: Similar in having tert-butyl and dimethyl groups, but with different functional groups and lacking the pyrimidine core.

Uniqueness

2-Tert-butyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine is unique due to its combination of a pyrimidine core with a piperazine ring and an oxazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H28FN5O

Molecular Weight

361.5 g/mol

IUPAC Name

4-[[4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C19H28FN5O/c1-12-15(14(3)26-23-12)11-24-7-9-25(10-8-24)17-16(20)13(2)21-18(22-17)19(4,5)6/h7-11H2,1-6H3

InChI Key

LQKVKWJWRINXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)(C)C)N2CCN(CC2)CC3=C(ON=C3C)C)F

Origin of Product

United States

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